molecular formula C26H25NO6S B2543330 6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866847-19-0

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2543330
CAS No.: 866847-19-0
M. Wt: 479.55
InChI Key: LCSAFFVYWBNDND-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C26H25NO6S and its molecular weight is 479.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Binding Studies

6,7-Dimethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one, due to its complex structure, has been explored in various chemical synthesis and binding studies. For instance, its analogues have demonstrated affinity for apamin-sensitive binding sites, indicating its potential in the development of ligands targeting specific ion channels (Graulich et al., 2006). Such studies highlight the molecule's relevance in neuropharmacology, especially concerning modulation of calcium-activated potassium channels, which play a crucial role in neuronal signaling.

Photolabile Protecting Groups

In the context of photochemistry, derivatives of quinolin-4(1H)-one have been utilized as photolabile protecting groups. Their ability to undergo photolytic cleavage under specific conditions makes them suitable for temporally controlled release of bioactive molecules. This application is crucial for the development of light-sensitive therapeutic agents and probes for biological research (Fedoryak et al., 2002).

Anticancer Research

The structural motif of 6,7-dimethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one has been explored for anticancer properties. For example, derivatives have been synthesized and studied for their ability to disrupt microtubule dynamics, a critical mechanism in cancer therapy. Such compounds offer potential as novel anticancer agents with the possibility of overcoming drug resistance and reducing side effects compared to traditional chemotherapy (Aneja et al., 2006).

Pharmacokinetics and Drug Development

The pharmacokinetic properties of quinolin-4(1H)-one derivatives have been the subject of research, aiming to understand their behavior in biological systems. Studies have developed analytical methods for determining these compounds in plasma, facilitating their pharmacokinetic evaluation and contributing to drug development processes. Such research underscores the importance of these compounds in the exploration of new therapeutic agents (Chang et al., 2016).

Immunological Applications

The development of enzyme-linked immunosorbent assays (ELISAs) for detecting specific molecules is another area where quinolin-4(1H)-one derivatives find application. By creating specific conjugates and antibodies, researchers can detect and quantify substances with high sensitivity and specificity, which is vital for both clinical diagnostics and research (Yan et al., 2005).

Properties

IUPAC Name

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-17-8-10-20(11-9-17)34(29,30)25-16-27(15-18-6-5-7-19(12-18)31-2)22-14-24(33-4)23(32-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSAFFVYWBNDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.